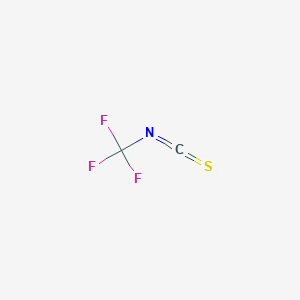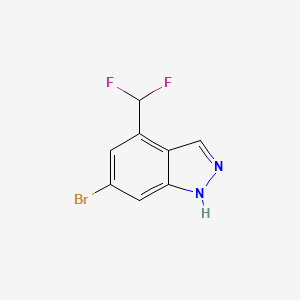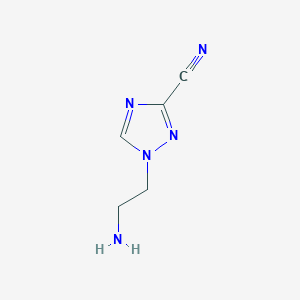
Ethyl 2-(6-methoxypyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-methoxypyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methoxy group at the 6-position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-methoxypyridin-3-yl)acetate typically involves the esterification of 6-methoxypyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-methoxypyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of ethyl 2-(6-hydroxypyridin-3-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 2-(6-methoxypyridin-3-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-(6-hydroxypyridin-3-yl)acetate
Reduction: Ethyl 2-(6-methoxypyridin-3-yl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-(6-methoxypyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 2-(6-methoxypyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to allosteric sites, leading to conformational changes that affect enzyme function.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-methoxypyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-3-yl)acetate: This compound has a chlorine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: The hydroxyl group in place of the methoxy group can enhance hydrogen bonding interactions, affecting the compound’s solubility and binding affinity.
Ethyl 2-(6-methylpyridin-3-yl)acetate: The presence of a methyl group instead of a methoxy group can influence the compound’s steric and electronic properties, impacting its reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
464152-40-7 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl 2-(6-methoxypyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)6-8-4-5-9(13-2)11-7-8/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
BCAUEPOQBGRPTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


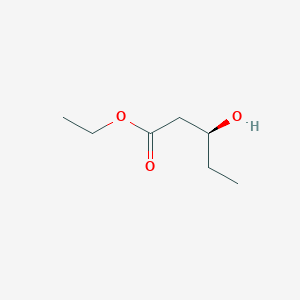
![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)
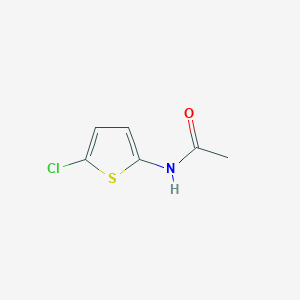

![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)
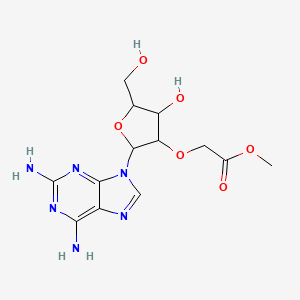
![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)
